molecular formula C12H10BrN3O2 B1393457 Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate CAS No. 1133115-93-1

Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate

Cat. No.: B1393457
CAS No.: 1133115-93-1
M. Wt: 308.13 g/mol
InChI Key: CAXSHYMFYJLHSP-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate (CAS: 1133115-93-1) is a substituted pyrimidine derivative with a molecular formula of C₁₂H₁₀BrN₃O₂ and a molecular weight of 308.14 g/mol . Structurally, it features:

  • A pyrimidine ring substituted at position 2 with an amino group (-NH₂).
  • A methyl ester (-COOCH₃) at position 5, which influences solubility and reactivity .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives, such as kinase inhibitors and histone deacetylase (HDAC) modulators . Its synthesis typically involves chemoselective displacement reactions, as exemplified by methodologies using methylsulfinyl or methylthio intermediates .

Properties

IUPAC Name

methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXSHYMFYJLHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674888
Record name Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-93-1
Record name Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies indicate that derivatives of pyrimidine compounds, including methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate, exhibit potential anticancer properties. Research has demonstrated that modifications in the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

1.2 Antimicrobial Properties
Pyrimidine derivatives have shown promising antibacterial and antifungal activities. For instance, compounds similar to this compound have been evaluated for their effectiveness against multidrug-resistant strains of bacteria, showing significant inhibitory effects .

Synthesis and Structure-Activity Relationships

2.1 Synthetic Pathways
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to ensure high yields and purity. Various synthetic methodologies have been developed, including microwave-assisted synthesis and solvent-free reactions, which improve efficiency and reduce environmental impact .

2.2 Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies have shown that substituents at specific positions on the pyrimidine ring significantly influence their pharmacological profiles. For example, the presence of electron-withdrawing groups can enhance binding affinity to biological targets, while steric hindrance may affect bioavailability and metabolism .

Case Studies

3.1 In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. These studies typically assess cell viability using methods such as MTT assays or flow cytometry, revealing dose-dependent responses that correlate with structural modifications in the compound .

3.2 Animal Models
Preclinical studies in animal models have further elucidated the pharmacokinetics and therapeutic potential of this compound. These studies often focus on evaluating the compound's efficacy in reducing tumor size or bacterial load, alongside assessments of safety profiles and side effects .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs of methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate are compared below based on substituents, physicochemical properties, and biological relevance:

Substitution at Position 4 (Aryl Group)

Compound Name Substituent at C4 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-Bromophenyl C₁₂H₁₀BrN₃O₂ 308.14 Halogen-bonding potential; HDAC intermediate
Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate 3-Chlorophenyl C₁₂H₁₀ClN₃O₂ 263.70 Smaller halogen; higher solubility in polar solvents
Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate CF₃ C₈H₆F₃N₃O₂ 233.15 Enhanced electron-withdrawing effects; antiviral research

Key Observations:

  • Trifluoromethyl analogs exhibit higher metabolic stability due to the electron-withdrawing CF₃ group, making them favorable in pharmacokinetic optimization .

Substitution at Position 2 (Amino Group)

Compound Name Substituent at C2 Molecular Formula Biological Relevance Reference
This compound -NH₂ C₁₂H₁₀BrN₃O₂ Base for HDAC inhibitor synthesis
Methyl 2-(benzylamino)-4-(3-bromophenyl)pyrimidine-5-carboxylate -NHCH₂C₆H₅ C₁₉H₁₆BrN₃O₂ Improved cellular permeability due to lipophilic benzyl group
Methyl 2-hydrazinyl-4-(3-bromophenyl)pyrimidine-5-carboxylate -NHNH₂ C₁₂H₁₁BrN₄O₂ Chelating properties; metal coordination studies

Key Observations:

  • Benzylamino derivatives show enhanced membrane permeability, critical for central nervous system (CNS)-targeted drugs .
  • Hydrazinyl analogs are versatile intermediates for metal-organic frameworks (MOFs) or antitubercular agents .

Ester Group Modifications

Compound Name Ester Group Molecular Formula Reactivity/Solubility Reference
This compound -COOCH₃ C₁₂H₁₀BrN₃O₂ Hydrolyzable to carboxylic acid; prodrug potential
Ethyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate -COOCH₂CH₃ C₁₃H₁₂BrN₃O₂ Slower hydrolysis rate; prolonged half-life
tert-Butyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate -COOC(CH₃)₃ C₁₅H₁₆BrN₃O₂ Enhanced steric protection; stable under acidic conditions

Key Observations:

  • Methyl esters are prone to hydrolysis, enabling facile conversion to carboxylic acids for further functionalization .
  • tert-Butyl esters are preferred in solid-phase synthesis due to stability during coupling reactions .

Biological Activity

Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C12H10BrN3O2. This compound belongs to the pyrimidine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. Its unique structure, particularly the bromine substitution at the 3-position of the phenyl ring, influences its reactivity and biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby obstructing substrate access or modifying enzyme conformation. This mechanism positions it as a potential candidate for therapeutic applications, particularly in oncology and inflammatory diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, where it shows substantial growth inhibition. For instance, similar compounds in the pyrimidine class have been reported to achieve mean growth inhibition rates of approximately 43.9% across multiple cell lines .

Case Study: Anticancer Efficacy

In a study evaluating related pyrimidine derivatives, compounds similar to this compound were tested against renal carcinoma cell lines (RFX 393). The results indicated that these compounds could induce cell cycle arrest and apoptosis, with IC50 values suggesting effective cytotoxicity against these cancer cells. For example, one derivative exhibited an IC50 of 11.70 µM, indicating potent inhibitory effects on cell proliferation .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancerous cells. The structure-activity relationship (SAR) studies suggest that modifications to the bromophenyl group can enhance inhibitory potency against CDKs .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial activity. Preliminary investigations suggest that it may exhibit both antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityEnzyme InhibitionAntimicrobial Activity
This compoundHighModeratePotential
Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylateModerateHighModerate
Methyl 2-amino-4-(2-bromophenyl)pyrimidine-5-carboxylateLowLowHigh

This table highlights how variations in the bromophenyl substituent can affect biological activity across different derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate

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